molecular formula C5HClF8O2 B3037909 5-Chlorooctafluoropentanoic acid CAS No. 66443-79-6

5-Chlorooctafluoropentanoic acid

Cat. No.: B3037909
CAS No.: 66443-79-6
M. Wt: 280.5 g/mol
InChI Key: VQKMJXAMQVPHHB-UHFFFAOYSA-N
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Description

5-Chlorooctafluoropentanoic acid: is a fluorinated organic compound with the molecular formula C5HClF8O2 and a molecular weight of 280.5 g/mol . It is characterized by the presence of a chlorine atom and eight fluorine atoms attached to a pentanoic acid backbone. This compound is known for its high thermal stability and resistance to chemical degradation, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorooctafluoropentanoic acid typically involves the chlorination of octafluoropentanoic acid. One common method includes dissolving octafluoropentanoic acid in a solvent such as perfluoroheptane and subjecting it to photochemical chlorination using a high-pressure mercury lamp . The reaction is carried out under a nitrogen atmosphere to eliminate dissolved oxygen, which can interfere with the chlorination process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination reactors where octafluoropentanoic acid is continuously fed into the reactor along with chlorine gas. The reaction mixture is then subjected to UV light to initiate the chlorination process. The product is purified through distillation and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 5-Chlorooctafluoropentanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of octafluoropentanoic acid.

    Reduction Reactions: The compound can be reduced to form 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanol under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

    Reduction Reactions: Often require reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products:

    Substitution Reactions: Octafluoropentanoic acid.

    Reduction Reactions: 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanol.

Scientific Research Applications

Chemistry: 5-Chlorooctafluoropentanoic acid is used as a building block in the synthesis of various fluorinated compounds. Its high thermal stability and resistance to chemical degradation make it valuable in the development of specialty chemicals and materials.

Biology and Medicine: In biological research, this compound is used as a reference standard in the analysis of fluorinated organic compounds. Its unique properties allow for the study of fluorine-containing biomolecules and their interactions.

Industry: The compound is utilized in the production of fluorinated surfactants and coatings. Its ability to impart hydrophobic and oleophobic properties makes it suitable for applications in non-stick coatings, water-repellent fabrics, and stain-resistant materials.

Mechanism of Action

The mechanism of action of 5-Chlorooctafluoropentanoic acid primarily involves its interaction with other chemical species through substitution and reduction reactions. The presence of multiple fluorine atoms enhances its reactivity towards nucleophiles, allowing for efficient substitution reactions. Additionally, the chlorine atom can be selectively reduced under specific conditions, leading to the formation of various derivatives.

Comparison with Similar Compounds

    Octafluoropentanoic acid: Lacks the chlorine atom but shares the same fluorinated pentanoic acid backbone.

    5-Bromooctafluoropentanoic acid: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 5-Chlorooctafluoropentanoic acid is unique due to the presence of both chlorine and multiple fluorine atoms, which confer distinct chemical properties such as high reactivity towards nucleophiles and resistance to thermal degradation. This combination of properties makes it particularly valuable in specialized industrial and research applications.

Properties

IUPAC Name

5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClF8O2/c6-5(13,14)4(11,12)3(9,10)2(7,8)1(15)16/h(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKMJXAMQVPHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClF8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90892916
Record name 5-Chloro-perfluoropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90892916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66443-79-6
Record name 5-Chloro-perfluoropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90892916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chlorooctafluoropentanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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